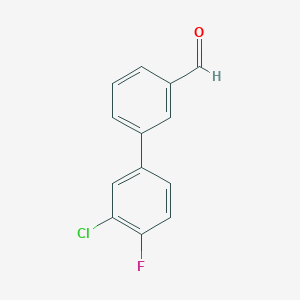

3-(3-Chloro-4-fluorophenyl)benzaldehyde

Description

3-(3-Chloro-4-fluorophenyl)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a 3-chloro-4-fluorophenyl group at the third position. Its molecular formula is C₁₃H₈ClFO (molecular weight: 234.65 g/mol), and it is identified by CAS number [718628-28-5] . This compound is structurally significant in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of the chlorine and fluorine substituents, which enhance electrophilic reactivity and metabolic stability. It is commonly utilized as a building block for kinase inhibitors and other bioactive molecules .

Properties

CAS No. |

1181381-74-7 |

|---|---|

Molecular Formula |

C13H8ClFO |

Molecular Weight |

234.65 g/mol |

IUPAC Name |

3-(3-chloro-4-fluorophenyl)benzaldehyde |

InChI |

InChI=1S/C13H8ClFO/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H |

InChI Key |

QOPADLRRILJQJB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)Cl)C=O |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(3-Chloro-4-fluorophenyl)benzaldehyde can be contextualized against analogs with varying substituent patterns. Below is a comparative analysis based on substituent position, electronic effects, and applications:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Position Effects :

- The 3-chloro-4-fluoro substitution in the target compound optimizes electronic effects for electrophilic aromatic substitution, unlike 4-chloro-3-(trifluoromethyl) analogs, which prioritize lipophilicity for membrane penetration .

- Para-substituted isomers (e.g., 4-(3-Chloro-4-fluorophenyl)benzaldehyde) exhibit similar reactivity but distinct crystallographic behaviors due to altered molecular packing .

Reactivity and Stability: The fluorine atom in the target compound enhances metabolic stability compared to non-fluorinated analogs like 3-chlorobenzaldehyde, which is more volatile and less suited for drug development . Trifluoromethyl or trifluoromethoxy groups (e.g., in 3-Chloro-4-trifluoromethoxybenzaldehyde) introduce steric bulk, reducing reactivity but improving resistance to enzymatic degradation .

Applications: The target compound’s balanced electronic profile makes it preferable in kinase inhibitor synthesis (e.g., intermediates for Giftetinib derivatives) . Simpler analogs like 3-chlorobenzaldehyde are relegated to non-therapeutic uses (e.g., fragrance components) due to lower complexity and stability .

Preparation Methods

Halogen-Exchange Reaction on Benzaldehyde Derivatives

A widely reported method involves starting from 3-chlorobenzaldehyde or 4-chlorobenzaldehyde derivatives, followed by selective fluorination to introduce the fluorine atom at the desired position on the aromatic ring. This halogen-exchange typically uses fluorinating agents such as Selectfluor or other electrophilic fluorine sources under controlled conditions to replace chlorine with fluorine or to install fluorine adjacent to chlorine.

- Reaction conditions: Typically performed in polar aprotic solvents (e.g., DMF, acetonitrile) at moderate temperatures (50–100 °C).

- Catalysts: Sometimes metal catalysts (e.g., copper or palladium complexes) are used to facilitate halogen exchange.

- Yield and Purity: Optimized to achieve high selectivity for mono-fluorination without over-fluorination or side reactions.

This method is favored for its relatively straightforward approach and the ability to fine-tune the substitution pattern on the phenyl ring.

Suzuki-Miyaura Cross-Coupling Reaction

Another robust method involves Suzuki cross-coupling between a halogenated benzaldehyde (e.g., 3-bromobenzaldehyde) and a boronic acid or ester derivative of 3-chloro-4-fluorophenyl.

- Typical reagents:

- Aryl halide: 3-bromobenzaldehyde or 3-iodobenzaldehyde

- Boronic acid: 3-chloro-4-fluorophenylboronic acid

- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2

- Base: Potassium carbonate or sodium carbonate

- Solvent: Mixtures of water and organic solvents like toluene or dioxane

- Reaction conditions: Reflux temperature (80–110 °C), inert atmosphere (argon or nitrogen), reaction time 6–24 hours.

- Advantages: High regioselectivity, tolerance of functional groups, and scalability.

- Limitations: Requires availability of boronic acid derivatives and palladium catalysts, which can increase cost.

This method is widely used in research and industrial settings for synthesizing complex biphenyl aldehydes with precise substitution patterns.

Direct Electrophilic Aromatic Substitution (EAS)

Though less common for this compound due to the need for regioselectivity, direct electrophilic substitution on benzaldehyde or biphenyl intermediates can be used to introduce chlorine and fluorine substituents.

- Reagents: Chlorinating agents (e.g., Cl2, N-chlorosuccinimide) and fluorinating agents.

- Challenges: Controlling substitution position and avoiding polysubstitution.

- Application: More suitable for early-stage intermediates or when regioselectivity is less critical.

Alternative Synthetic Routes from Patent Literature

Patent literature related to compounds containing the 3-chloro-4-fluorophenyl moiety (e.g., WO2016185485A2) describes processes involving amination and coupling reactions to prepare related intermediates, which can be adapted or modified for the preparation of 3-(3-chloro-4-fluorophenyl)benzaldehyde.

- These processes often involve multi-step sequences including:

- Formation of amino-substituted quinazoline derivatives bearing the 3-chloro-4-fluorophenyl group.

- Use of halogenated intermediates and controlled crystallization steps to obtain high-purity compounds.

- Although the patent focuses on complex pharmaceuticals, the underlying chemistry provides insights into advanced synthetic strategies and purification techniques relevant to the compound of interest.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogen-exchange fluorination | 3-chlorobenzaldehyde derivatives | Fluorinating agents (e.g., Selectfluor), Cu or Pd catalysts | 50–100 °C, polar aprotic solvent | Direct fluorination, simple setup | Regioselectivity challenges, side reactions possible |

| Suzuki-Miyaura coupling | 3-bromobenzaldehyde + 3-chloro-4-fluorophenylboronic acid | Pd catalysts (Pd(PPh3)4), K2CO3 base | Reflux 80–110 °C, inert atmosphere | High regioselectivity, scalable | Cost of catalysts and boronic acids |

| Electrophilic aromatic substitution | Benzaldehyde or biphenyl intermediates | Cl2, N-chlorosuccinimide, fluorinating agents | Variable, often harsh conditions | Simple reagents | Poor regioselectivity, over-substitution risk |

| Multi-step patent routes | Various halogenated intermediates | Amination reagents, coupling agents | Multi-step, controlled crystallization | High purity, pharmaceutical-grade | Complex, time-consuming, costly |

Research Findings and Optimization Notes

- Catalyst selection and solvent choice significantly affect yield and selectivity in halogen-exchange and cross-coupling reactions.

- Temperature control is critical to minimize side reactions such as over-halogenation or decomposition.

- Purification techniques such as recrystallization and column chromatography are essential for isolating pure this compound, especially when scaling up.

- Polymorphism and solid-state forms have been studied in related compounds, emphasizing the importance of crystallization conditions for obtaining stable and pure products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Chloro-4-fluorophenyl)benzaldehyde, and what catalysts are typically employed?

- Methodological Answer : A common approach involves condensation reactions between substituted benzaldehyde derivatives and halogenated aryl precursors. For instance, acetic acid catalysis facilitates the reaction between 4-chloro-6-aminoquinazoline and benzaldehyde derivatives, achieving yields up to 85.1% after recrystallization in ethanol. Monitoring via thin-layer chromatography (TLC) ensures reaction progression .

Q. What analytical techniques are critical for verifying the structural integrity and purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are essential for purity assessment. Single-crystal X-ray diffraction (SCXRD) using SHELX software confirms stereochemistry and molecular packing, as demonstrated in studies of analogous chlorophenyl derivatives .

Q. How do the chloro and fluoro substituents influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing nature of Cl and F substituents increases electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions. Differential scanning calorimetry (DSC) and computational studies (e.g., density functional theory, DFT) quantify effects on dipole moments and thermal stability .

Advanced Research Questions

Q. What computational methods are recommended to model the electronic properties of this compound?

- Methodological Answer : Hybrid DFT functionals like B3LYP, incorporating exact-exchange terms, provide accurate predictions of bond dissociation energies and frontier molecular orbitals (HOMO-LUMO gaps). Basis sets such as 6-311++G(d,p) are optimal for modeling halogen substituent effects .

Q. How can reaction yields be optimized during the synthesis of derivatives like Schiff bases or oxime esters?

- Methodological Answer : Excess hydroxylamine hydrochloride (NH₂OH·HCl) ensures complete oxime formation. Kinetic studies using in situ Fourier-transform infrared (FTIR) spectroscopy identify rate-limiting steps, while microwave-assisted synthesis reduces reaction times for derivatives like pyrazole-4-carboxylic oxime esters .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzaldehyde derivatives?

- Methodological Answer : Redundant refinement in SHELXL and validation with CheckCIF address thermal parameter discrepancies. For ambiguous electron density maps, high-resolution synchrotron data (λ = 0.7–1.0 Å) and Hirshfeld surface analysis clarify atomic positions .

Q. How does steric hindrance from the 3-chloro-4-fluorophenyl group affect regioselectivity in cross-coupling reactions?

- Methodological Answer : Steric maps generated via molecular mechanics (MMFF94) predict preferential coupling at the para-aldehyde position. Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids show >90% regioselectivity under ligand-free conditions .

Q. What biological targets are plausible for this compound in anticancer drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.